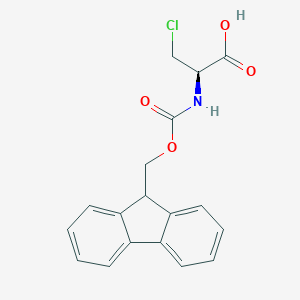

Fmoc-beta-chloro-L-alanine

Descripción general

Descripción

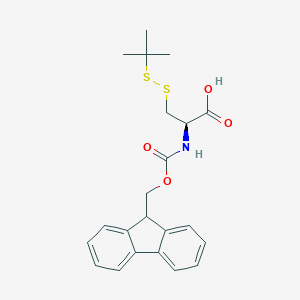

Fmoc-beta-chloro-L-alanine is a derivative of L-alanine . L-Alanine is a non-essential amino acid for human development and is one of the 20 amino acids encoded by the genetic code . It is used in Fmoc solid-phase peptide synthesis .

Synthesis Analysis

During the Fmoc-protection of H-alpha-Me-Val-OH, an unknown side product was found and isolated. The characterization using various analytical methods led unambiguously to the result that Fmoc-beta-Ala-OH was formed during the reaction .Molecular Structure Analysis

The molecular structure of Fmoc-beta-chloro-L-alanine is influenced by the pH of the environment . At pH 7.4, Fmoc-FV exhibited a stiffer hydrogel than at pH 8.5 .Chemical Reactions Analysis

Fmoc-beta-chloro-L-alanine is formed during the reaction with Fmoc-OSu, following a mechanism that involved many deprotonation and elimination steps and a Lossen-type rearrangement as a key sequence .Physical And Chemical Properties Analysis

Fmoc-beta-chloro-L-alanine has a molecular weight of 345.8 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 6 .Aplicaciones Científicas De Investigación

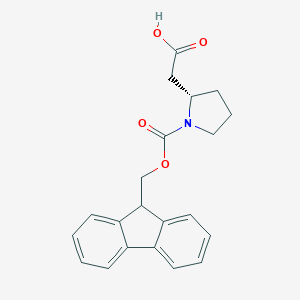

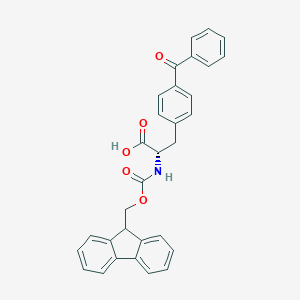

Hydrogel Formation with Fmoc-phenylalanine

- Application Summary: Fmoc-phenylalanine is used in the formation of hydrogels, which are important in biomedical applications .

- Methods of Application: The hydrogel formation of fluorenylmethyloxycarbonyl phenylalanine (FmocF) molecule is induced by solubilizing FmocF above the critical concentration using physical and thermal stimuli . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of FmocF to gel formation is described .

- Results or Outcomes: The collective action of different non-covalent interactions play a role in making FmocF hydrogel . A new polymorphic form of FmocF was reported after transitioning to hydrogel .

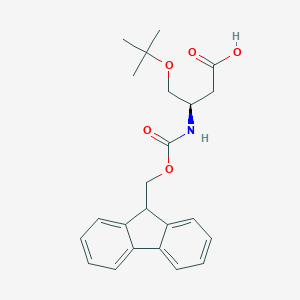

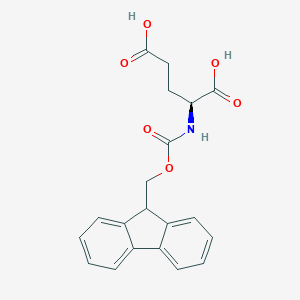

Peptide Synthesis with Fmoc-β-Ala-OH

- Application Summary: Fmoc-β-Ala-OH, also known as Fmoc-β-alanine, is a versatile reagent for solid phase peptide synthesis .

- Methods of Application: Fmoc-β-Ala-OH is used as a linker to synthesize peptides on a monolithic GMA-EDMA (glycidyl methacrylate-co-ethylene dimethacrylate) matrix via Fmoc solid phase peptide synthesis .

- Results or Outcomes: The specific outcomes of this application are not provided in the source .

Synthesis of Triazolopeptides and Azapeptides

- Application Summary: Fmoc-Ala-OH, also known as Fmoc-L-alanine, is used in the synthesis of triazolopeptides and azapeptides .

- Methods of Application: Fmoc-Ala-OH is used as a building block in the preparation of these peptides using the standard Fmoc solid-phase synthesis .

- Results or Outcomes: The specific outcomes of this application are not provided in the source .

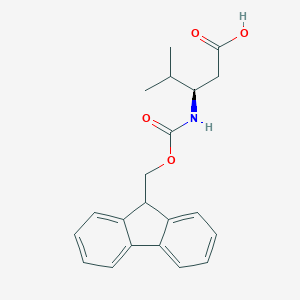

Self-Assembly of Fmoc Protected Aliphatic Amino Acids

- Application Summary: Fmoc protected single amino acids, such as Alanine, Valine, Leucine, Isoleucine, and Proline, can self-assemble into various structures that serve as bio-organic scaffolds for diverse applications .

- Methods of Application: The morphologies resulting from self-assembly of these Fmoc modified aliphatic single amino acids (Fmoc-SAAs) can be controlled through solvent variation . The mechanism that allows this control was investigated using coarse-grained molecular dynamics simulations .

- Results or Outcomes: Fmoc protected aliphatic single amino acids are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .

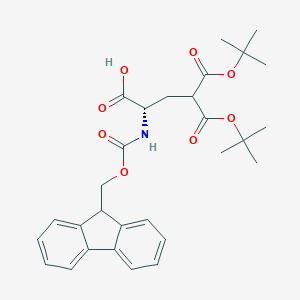

Fmoc Protection of Amines and Amino Acids

- Application Summary: Fmoc-beta-chloro-L-alanine can be used for the Fmoc protection of a variety of aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols .

- Methods of Application: The Fmoc protection is performed in aqueous media under mild and catalyst-free conditions . The reaction is chemoselective in the presence of ambident nucleophiles .

- Results or Outcomes: This method provides an environmentally friendly approach to the Fmoc protection of amines and amino acids .

Solvent-Controlled Self-Assembly of Fmoc Protected Aliphatic Amino Acids

- Application Summary: Fmoc protected single amino acids, such as Alanine, Valine, Leucine, Isoleucine, and Proline, can self-assemble into various structures that serve as bio-organic scaffolds for diverse applications .

- Methods of Application: The morphologies resulting from self-assembly of these Fmoc modified aliphatic single amino acids (Fmoc-SAAs) can be controlled through solvent variation . The mechanism that allows this control was investigated using coarse-grained molecular dynamics simulations .

- Results or Outcomes: Fmoc protected aliphatic single amino acids are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .

Direcciones Futuras

Propiedades

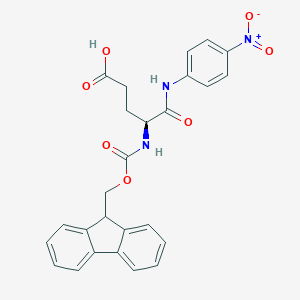

IUPAC Name |

(2R)-3-chloro-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,23)(H,21,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICWPULFDZCIBU-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101203107 | |

| Record name | 3-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101203107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-beta-chloro-L-alanine | |

CAS RN |

212651-52-0 | |

| Record name | 3-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212651-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101203107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]-](/img/structure/B557485.png)

![(7Z)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-2-propyl-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B557486.png)

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557511.png)